3-Phenyloxetane-3-carboxylic acid
Overview
Description
3-Phenyloxetane-3-carboxylic acid is a chemical compound with the CAS Number: 114012-42-9 . It has a molecular weight of 178.19 and its IUPAC name is 3-phenyl-3-oxetanecarboxylic acid . It is a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O3/c11-9(12)10(6-13-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) . This indicates that the molecule consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored at refrigerator temperatures .Scientific Research Applications
Coordination Polymers Synthesis : Gu et al. (2017) introduced a structurally similar ether-bridged aromatic carboxylic acid, 2-(2-carboxyphenoxy)terephthalic acid (H3cpta), as a versatile building block in crystal engineering research. This work involved the synthesis of a series of coordination compounds, representing the first structurally characterized products derived from H3cpta. The study highlighted the potential of such compounds in luminescence sensing and magnetism applications (Gu et al., 2017).
Bioisostere Research : Lassalas et al. (2017) explored oxetan-3-ol as a potential surrogate of the carboxylic acid functional group. This study focused on evaluating oxetan-3-ol and related structures as isosteric replacements of the carboxylic acid moiety, particularly in the context of medicinal chemistry (Lassalas et al., 2017).
Metal-Organic Frameworks (MOFs) : Lv et al. (2015) used a new carboxylic acid ligand, 2,4-bis-oxyacetate-benzoic acid (H3BOABA), to construct novel metal-organic framework materials. The study emphasized the potential of these materials in photoluminescence, highlighting their use in various applications such as sensing and imaging (Lv et al., 2015).
Organotin Carboxylates Synthesis : Xiao et al. (2013) synthesized a series of organotin carboxylates based on amide carboxylic acids. These compounds were characterized for their potential in constructing diverse molecular architectures, which could have implications in material science and chemistry (Xiao et al., 2013).
Benzoxazine Chemistry : Trejo-Machin et al. (2017) explored phloretic acid, a phenolic compound similar to 3-Phenyloxetane-3-carboxylic acid, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This study underscores the potential of such acids in developing sustainable materials (Trejo-Machin et al., 2017).
Fluorescence Chemosensors : Gui et al. (2015) developed a new fluorescence turn-on chemosensor specific for Al(3+) ions, combining the aggregation-induced-emission (AIE) effect with the complexation capability of the carboxyl group. This study highlights the use of similar carboxylic acids in developing sensitive materials for detecting ions in biological systems (Gui et al., 2015).
Safety and Hazards
The safety information for 3-Phenyloxetane-3-carboxylic acid includes several hazard statements: H302, H315, H317, H319, H335 . These indicate that the compound may cause respiratory irritation, skin irritation, and serious eye irritation . It also has several precautionary statements, including P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P340, P351, P352, P362, P403, P405 .
Properties
IUPAC Name |
3-phenyloxetane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9(12)10(6-13-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMJGOIQQFWNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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